molecular formula C10H20N2 B1424981 9-Ethyl-6,9-diazaspiro[4.5]decane CAS No. 1248907-41-6

9-Ethyl-6,9-diazaspiro[4.5]decane

Cat. No. B1424981
M. Wt: 168.28 g/mol
InChI Key: HYPFMRATBGHZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-Ethyl-6,9-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C10H20N2. It has a molecular weight of 168.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “9-Ethyl-6,9-diazaspiro[4.5]decane” consists of a spirocyclic system, which is a type of cyclic system characterized by two rings sharing a single atom . The compound has a diazaspiro configuration, indicating the presence of two nitrogen atoms in the spirocyclic system .

Scientific Research Applications

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, closely related to 9-Ethyl-6,9-diazaspiro[4.5]decane, has shown their importance in forming supramolecular arrangements. The structural analysis of these compounds highlights how substituents on the cyclohexane ring influence crystal structures, demonstrating diverse types of structures formed by dimers and ribbons due to interactions between hydantoin rings. This provides valuable insights into the design of new materials and the understanding of molecular self-assembly processes (Graus et al., 2010).

Anticonvulsant Potential

A significant area of application for diazaspiro[4.5]decane derivatives is in the development of anticonvulsant agents. Studies have synthesized and evaluated the anticonvulsant potential of these compounds, revealing some derivatives to exhibit significant efficacy in models of seizure, sometimes surpassing standard drugs in potency. This research contributes to the ongoing search for more effective treatments for epilepsy and related disorders (Aboul-Enein et al., 2014).

Antimicrobial Activity

Diazaspiro[4.5]decane derivatives have also been evaluated for their antimicrobial properties. The synthesis of novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates and their testing against a spectrum of clinically isolated microorganisms reveal these compounds as promising antibacterial and antifungal agents. This highlights the potential of diazaspiro[4.5]decane derivatives in addressing the global challenge of antimicrobial resistance (Thanusu et al., 2011).

Green Chemistry Synthesis

The synthesis of diazaspiro[4.5]decane derivatives also emphasizes the principles of green chemistry. By employing solvent-free conditions and focused microwave irradiation, researchers have developed an efficient and environmentally friendly method for synthesizing these compounds, contributing to sustainable practices in chemical synthesis (Thanusu et al., 2012).

Drug Discovery and Medicinal Chemistry

Finally, diazaspiro[4.5]decane derivatives are central to novel approaches in drug discovery. Their incorporation into new molecular scaffolds for medicinal chemistry highlights their versatility and potential in the development of new therapeutic agents. The design and synthesis of these scaffolds, inspired by bioactive natural products, offer a promising avenue for the discovery of new drugs with improved efficacy and safety profiles (Jenkins et al., 2009).

properties

IUPAC Name

9-ethyl-6,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-12-8-7-11-10(9-12)5-3-4-6-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPFMRATBGHZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC2(C1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyl-6,9-diazaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Ethyl-6,9-diazaspiro[4.5]decane
Reactant of Route 2
9-Ethyl-6,9-diazaspiro[4.5]decane
Reactant of Route 3
9-Ethyl-6,9-diazaspiro[4.5]decane
Reactant of Route 4
9-Ethyl-6,9-diazaspiro[4.5]decane
Reactant of Route 5
9-Ethyl-6,9-diazaspiro[4.5]decane
Reactant of Route 6
9-Ethyl-6,9-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.